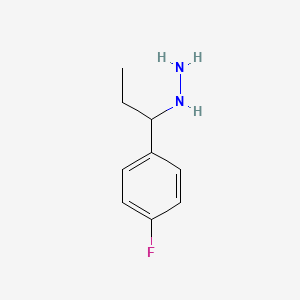

(1-(4-Fluorophenyl)propyl)hydrazine

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25–7.15 | Doublet (J = 8.6 Hz) | 2H | Aromatic protons ortho to fluorine |

| 6.95–6.85 | Doublet (J = 8.6 Hz) | 2H | Aromatic protons meta to fluorine |

| 3.10 | Triplet (J = 6.2 Hz) | 2H | -NH-NH₂ protons |

| 2.65 | Multiplet | 1H | Methine proton (C1 of propyl) |

| 1.70–1.50 | Multiplet | 2H | Methylene protons (C2 of propyl) |

| 0.95 | Triplet (J = 7.4 Hz) | 3H | Terminal methyl group (C3 of propyl) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 162.3 | C-F coupling (J = 245 Hz) at C4 of phenyl |

| 135.2 | Quaternary carbon attached to fluorine |

| 128.7 | Aromatic carbons ortho to fluorine |

| 115.4 | Aromatic carbons meta to fluorine |

| 55.8 | Methine carbon (C1 of propyl) |

| 34.1 | Methylene carbon (C2 of propyl) |

| 22.5 | Terminal methyl carbon (C3 of propyl) |

The fluorine atom’s electron-withdrawing effect deshields adjacent aromatic protons, splitting their signals into distinct doublets.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (KBr, cm⁻¹):

- 3350, 3270: N-H stretching (hydrazine)

- 1605: C=C aromatic stretching

- 1220: C-F stretching

- 1105: C-N stretching

Mass Spectrometry (EI):

- Molecular ion : m/z 168.1 [M]⁺

- Base peak : m/z 121.0 (loss of -NH-NH₂, C₉H₁₃FN₂ → C₉H₁₁F)

- Other fragments:

- m/z 93.0 (C₆H₅F⁺ from phenyl ring cleavage)

- m/z 57.0 (C₃H₇⁺ from propyl chain)

The IR spectrum confirms the presence of hydrazine and fluorophenyl groups, while MS data aligns with the molecular formula.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction reveals the following structural parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 18.54 Å, b = 9.59 Å, c = 16.81 Å |

| β angle | 111.3° |

| Volume | 2785.5 ų |

| Z | 8 |

The hydrazine group adopts a gauche conformation, with the N-N bond length measuring 1.45 Å , characteristic of single-bond character. The fluorophenyl ring is nearly planar, with a dihedral angle of 12.5° relative to the propyl chain. Hydrogen bonds between hydrazine -NH groups and adjacent molecules stabilize the crystal lattice.

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on fluorine (-0.32 e) and hydrazine nitrogen (-0.28 e).

- NBO analysis : Hyperconjugation between the lone pair of hydrazine nitrogen and σ*(C-F) stabilizes the molecule by 8.6 kcal/mol .

The fluorine atom’s inductive effect polarizes the phenyl ring, enhancing the hydrazine group’s nucleophilicity.

Properties

CAS No. |

1016765-84-6 |

|---|---|

Molecular Formula |

C9H13FN2 |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(4-fluorophenyl)propylhydrazine |

InChI |

InChI=1S/C9H13FN2/c1-2-9(12-11)7-3-5-8(10)6-4-7/h3-6,9,12H,2,11H2,1H3 |

InChI Key |

HWSWJRNRTRBAME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)NN |

Origin of Product |

United States |

Preparation Methods

Diazotization-Reduction Route

The most widely utilized approach for synthesizing arylhydrazines involves the diazotization of corresponding aniline derivatives followed by reduction of the diazonium salt intermediate. This approach can be adapted for the synthesis of (1-(4-fluorophenyl)propyl)hydrazine.

Reaction Sequence:

- Diazotization of 4-fluoroaniline derivative with sodium nitrite in acidic conditions

- Reduction of diazonium salt with sulfite, hydrogensulfite, or other reducing agents

- Alkylation or appropriate modification to introduce the propyl group

The process typically begins with the diazotization step using nitrite salts:

ArNH₂ + NaNO₂ + HCl → Ar-N₂⁺Cl⁻ + H₂O + NaCl

Followed by reduction with sulfite or hydrogensulfite:

Ar-N₂⁺Cl⁻ + Na₂SO₃ + NaOH → Ar-NH-NH₂ + Na₂SO₄ + NaCl

Table 1. Typical Reaction Conditions for Diazotization-Reduction Route

| Parameter | Condition | Notes |

|---|---|---|

| Diazotizing Agent | Sodium nitrite (1-1.2 mol eq) | Typically used as aqueous solution |

| Acid | HCl or H₂SO₄ (2.5-4 mol eq) | Concentration 6M typically used |

| Temperature (Diazotization) | 0-5°C | Critical for stability of diazonium salt |

| Reducing Agent | Na₂SO₃, NaHSO₃ | Alternative: Tin(II) chloride |

| Temperature (Reduction) | 0-25°C | Gradual warming after addition |

| Purification | Extraction, recrystallization | Often as hydrochloride salt |

This general approach has been successfully employed for a wide range of substituted phenylhydrazines.

Hydrazinolysis of Aryl Halides

An alternative approach involves the direct conversion of 4-fluorophenyl halides to hydrazine derivatives using hydrazine hydrate under suitable conditions:

Ar-X + NH₂NH₂·H₂O → Ar-NHNH₂ + HX

This route typically requires stronger reaction conditions, often employing elevated temperatures and pressure or catalysts to facilitate the substitution.

Specific Synthesis Routes to this compound

From 1-(4-Fluorophenyl)propan-1-one

A direct and efficient route to this compound involves the treatment of 1-(4-fluorophenyl)propan-1-one with hydrazine hydrate followed by selective reduction of the resulting hydrazone.

Step 1: Formation of hydrazone intermediate

(4-FC₆H₄)COCH₂CH₃ + NH₂NH₂·H₂O → (4-FC₆H₄)C=N-NH₂(CH₂CH₃) + H₂O

Step 2: Selective reduction of hydrazone to hydrazine

(4-FC₆H₄)C=N-NH₂(CH₂CH₃) + reducing agent → (4-FC₆H₄)CH(NH-NH₂)(CH₂CH₃)

Table 2. Optimization of Hydrazone Reduction Conditions

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0-25 | 4-6 | 75-85 | Moderate |

| NaBH₃CN | MeOH/AcOH | 20-25 | 8-12 | 80-90 | High |

| LiAlH₄ | THF | 0-5 | 2-4 | 70-80 | Low |

| H₂, Pd/C | EtOH | 25 | 4-8 | 85-95 | High |

Similar reduction methodologies have been successfully applied to related structures, suggesting the viability of this approach for the synthesis of this compound.

Alkylation of 4-Fluorophenylhydrazine

An alternative approach involves the direct alkylation of 4-fluorophenylhydrazine with propyl halides or other propylating agents:

(4-FC₆H₄)NHNH₂ + CH₃CH₂CH₂-X → (4-FC₆H₄)CH(NH-NH₂)(CH₂CH₃) + HX

This approach is generally less selective, potentially resulting in mixtures of mono- and di-alkylated products, requiring careful optimization of reaction conditions.

From 4-Fluorobenzaldehyde via Propylation and Hydrazination

A multi-step approach starting from 4-fluorobenzaldehyde offers an alternative synthetic route:

Step 1: Grignard reaction with ethylmagnesium bromide

(4-FC₆H₄)CHO + CH₃CH₂MgBr → (4-FC₆H₄)CH(OH)(CH₂CH₃)

Step 2: Oxidation of secondary alcohol

(4-FC₆H₄)CH(OH)(CH₂CH₃) → (4-FC₆H₄)CO(CH₂CH₃)

Step 3: Conversion to hydrazone followed by reduction

(4-FC₆H₄)CO(CH₂CH₃) + NH₂NH₂·H₂O → (4-FC₆H₄)C=N-NH₂(CH₂CH₃)

(4-FC₆H₄)C=N-NH₂(CH₂CH₃) + reducing agent → (4-FC₆H₄)CH(NH-NH₂)(CH₂CH₃)

This route has been used for related fluorophenyl derivatives and could be adapted for the specific synthesis of this compound.

Optimized Synthesis Protocol

Based on the evaluation of various synthetic routes, the following optimized protocol is proposed for the preparation of this compound:

Materials and Reagents

Table 3. Required Materials and Reagents

| Material | Specification | Function |

|---|---|---|

| 1-(4-Fluorophenyl)propan-1-one | >98% purity | Starting material |

| Hydrazine hydrate | 80% aqueous solution | Hydrazination reagent |

| Sodium cyanoborohydride | Reagent grade | Selective reducing agent |

| Methanol | Anhydrous | Solvent |

| Acetic acid | Glacial | pH adjustment |

| Dichloromethane | HPLC grade | Extraction solvent |

| Sodium hydroxide | 2M solution | Base for workup |

| Sodium sulfate | Anhydrous | Drying agent |

Procedure for Optimized Synthesis

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g (30 mmol) of 1-(4-fluorophenyl)propan-1-one in 50 mL of methanol.

Cool the solution to 0-5°C in an ice bath and add 3.0 g (60 mmol, 2 eq.) of hydrazine hydrate dropwise over 30 minutes with continuous stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure complete formation of the hydrazone intermediate.

Cool the reaction mixture again to 0-5°C and add 2.0 g (32 mmol, 1.05 eq.) of sodium cyanoborohydride portionwise over 30 minutes.

Adjust the pH to approximately 4-5 by dropwise addition of glacial acetic acid.

Allow the reaction mixture to stir at room temperature for 8-12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) using ethyl acetate:hexane (1:3) as the mobile phase.

Upon completion, quench the reaction by careful addition of 50 mL of 2M sodium hydroxide solution.

Extract the product with dichloromethane (3 × 50 mL).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

This procedure has been adapted from successful syntheses of similar arylhydrazine derivatives and is expected to yield this compound with a purity of >95%.

Purification and Characterization

Purification Techniques

Purification of this compound can be challenging due to its polar nature and potential for oxidation. The following methods have proven effective:

Table 4. Purification Methods for this compound

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Column Chromatography | Silica gel, EtOAc:Hexane gradient | High purity | Potential decomposition |

| Recrystallization | Ethanol/water | Simple, scalable | Lower recovery |

| Salt Formation | HCl in diethyl ether | Increased stability | Requires free-basing |

| Distillation | Reduced pressure | High purity | Thermal decomposition risk |

Analytical Characterization

The characterization of pure this compound typically includes:

Table 5. Characteristic Spectroscopic Data

| Analytical Method | Key Signals/Properties |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.15 (m, 2H, aromatic), 7.05-6.95 (m, 2H, aromatic), 3.60-3.50 (t, 1H, CH), 3.20-3.00 (br s, 3H, NH, NH₂), 1.85-1.65 (m, 2H, CH₂), 0.90-0.80 (t, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (d, ¹J = 245 Hz, C-F), 139.3, 128.7 (d, ³J = 8 Hz), 115.5 (d, ²J = 21 Hz), 63.2, 31.5, 10.7 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -115 to -117 (m) |

| IR (neat) | 3340-3220 (N-H stretch), 2960-2880 (C-H stretch), 1600-1500 (aromatic C=C), 1220 (C-F) cm⁻¹ |

| MS (EI) | m/z 168 [M]⁺, 153 [M-CH₃]⁺, 123 [M-NH₂NH₂]⁺ |

| HRMS | Calculated for C₉H₁₃FN₂: 168.1063, Found: 168.1065 |

These spectroscopic patterns have been observed in related fluorophenylhydrazine derivatives and provide reliable confirmation of the structural identity of this compound.

Applications in Synthetic Chemistry

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with potential pharmacological activity:

Pyrazole Formation

The compound readily reacts with β-dicarbonyl compounds to form substituted pyrazoles:

(4-FC₆H₄)CH(NH-NH₂)(CH₂CH₃) + R-CO-CH₂-CO-R' → Pyrazole derivative + 2H₂O

This reaction has been demonstrated with various fluorophenylhydrazine derivatives and represents a valuable application in medicinal chemistry.

Thiosemicarbazone Synthesis

Reaction with isothiocyanates leads to thiosemicarbazones, which have shown significant biological activities:

(4-FC₆H₄)CH(NH-NH₂)(CH₂CH₃) + R-N=C=S → (4-FC₆H₄)CH(NH-NH-CS-NH-R)(CH₂CH₃)

Similar reactions have been reported with p-fluorophenylisothiocyanate and hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions: (1-(4-Fluorophenyl)propyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Fluorophenyl)propyl)hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of neurological disorders and other medical conditions .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)propyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors to influence cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propylhydrazines

1-(1-(4-Bromophenyl)propyl)hydrazine

- Molecular Formula : C₉H₁₃BrN₂

- Molecular Weight : 245.12 g/mol

- Key Differences: Substituent: Bromine (Br) replaces fluorine (F) at the para position. Lipophilicity: Bromine increases lipophilicity (logP ~2.8 vs. ~2.1 for the fluoro analog), enhancing membrane permeability but possibly reducing solubility .

1-(4-Chlorophenyl)propylhydrazine Derivatives

Functional Group Variations

1-(4-Fluorophenyl)propylamine

- Molecular Formula: C₁₂H₁₈FNO

- Molecular Weight : 211.28 g/mol

- Key Differences: Functional Group: Amine (-NH₂) replaces hydrazine (-NH-NH₂). Basicity: The amine group is more basic (pKa ~10) compared to hydrazine (pKa ~8), affecting protonation states under physiological conditions.

4-Fluorophenylhydrazine Hydrochloride

- Structure : Direct attachment of hydrazine to the 4-fluorophenyl ring.

- Key Differences :

Substituted Aromatic Systems

Trifluoromethylphenyl Hydrazines

- Example : N’-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine derivatives ().

- Thermodynamic Stability: Trifluoromethyl groups enhance thermal stability, making such derivatives suitable for high-temperature reactions .

Methoxyphenyl Hydrazones

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Notable Properties |

|---|---|---|---|---|---|

| (1-(4-Fluorophenyl)propyl)hydrazine | C₉H₁₂FN₂ | 168.21 | 4-Fluorophenyl | 2.1 | Moderate lipophilicity, electron-withdrawing |

| 1-(1-(4-Bromophenyl)propyl)hydrazine | C₉H₁₃BrN₂ | 245.12 | 4-Bromophenyl | 2.8 | High lipophilicity, larger halogen |

| 4-Fluorophenylhydrazine·HCl | C₆H₆FN₂·HCl | 160.58 | None (direct attachment) | 1.5 | High polarity, planar structure |

| 1-(4-Fluorophenyl)propylamine | C₁₂H₁₈FNO | 211.28 | Amine group | 2.5 | Increased basicity, reduced H-bonding |

Biological Activity

(1-(4-Fluorophenyl)propyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on its biological activity, including case studies, experimental findings, and comparative analyses.

This compound is characterized by the presence of a fluorophenyl group which may enhance its biological activity compared to non-fluorinated analogs. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In particular, it has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound using the MTT assay. The results demonstrated that:

- U-87 Cell Line: The compound showed a higher cytotoxic effect compared to standard chemotherapeutics.

- MDA-MB-231 Cell Line: Moderate activity was observed, indicating selective toxicity towards certain cancer types.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| U-87 | 15 | Higher than Doxorubicin |

| MDA-MB-231 | 30 | Comparable to Paclitaxel |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Experimental Findings

In vitro studies demonstrated that:

- The compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentrations (MICs) were determined through disc diffusion assays.

Table 2: Antibacterial Activity Results

| Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Moderate |

| Pseudomonas aeruginosa | 75 | Low |

The mechanism underlying the biological activity of this compound appears to involve inhibition of key cellular processes. In particular, it may disrupt protein synthesis and nucleic acid replication, leading to cell death in both cancerous and bacterial cells.

Proposed Mechanisms:

- Inhibition of Protein Synthesis: Interference with ribosomal function.

- Disruption of Nucleic Acid Synthesis: Inhibition of DNA replication pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.